N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide
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Overview
Description
“N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide” is a complex organic compound that features a furan ring, an indole moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide” typically involves multi-step organic reactions. One possible route could include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis or other established methods.
Coupling Reactions: The furan and indole units can be coupled using a suitable linker, such as an ethyl group.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 2-methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The indole moiety can be reduced under specific conditions to yield reduced indole derivatives.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-2-methoxybenzamide
- N-(2-(indolin-1-yl)ethyl)-2-methoxybenzamide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Uniqueness
“N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide” is unique due to the combination of its furan, indole, and methoxybenzamide moieties, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-20-10-5-3-8-17(20)22(25)23-15-19(21-11-6-14-27-21)24-13-12-16-7-2-4-9-18(16)24/h2-11,14,19H,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRLSGANSUNJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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